1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene
Description
Properties
Molecular Formula |
C10H9BrClFO |
|---|---|
Molecular Weight |
279.53 g/mol |
IUPAC Name |
1-bromo-3-chloro-5-cyclobutyloxy-2-fluorobenzene |
InChI |
InChI=1S/C10H9BrClFO/c11-8-4-7(5-9(12)10(8)13)14-6-2-1-3-6/h4-6H,1-3H2 |
InChI Key |
SJJYLPWGYBLABE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=CC(=C(C(=C2)Br)F)Cl |
Origin of Product |
United States |
Preparation Methods
Key Reaction:
- Starting Material: 1-bromo-3-chloro-2-fluorobenzene
- Reagent: Cyclobutanol
- Conditions: Acidic medium to facilitate ether formation
- Outcome: Substitution of the hydrogen at the 5-position with a cyclobutoxy group, yielding this compound.
Detailed Preparation Method
Etherification via Acid-Catalyzed Reaction
- Step 1: Dissolve 1-bromo-3-chloro-2-fluorobenzene in an appropriate solvent such as dichloromethane or acetonitrile.
- Step 2: Add cyclobutanol to the reaction mixture.
- Step 3: Introduce an acid catalyst, commonly sulfuric acid or a Lewis acid like BF3·OEt2, to activate the aromatic ring toward nucleophilic substitution.
- Step 4: Stir the reaction at controlled temperature (typically 0–40°C) to promote the formation of the cyclobutoxy ether bond.
- Step 5: Upon completion, neutralize the reaction mixture and isolate the product by extraction and purification, such as column chromatography.
This method allows selective substitution at the 5-position due to the directing effects of the existing halogen substituents (bromine, chlorine, fluorine) on the aromatic ring.
Alternative Nucleophilic Aromatic Substitution (SNAr)
Given the electron-withdrawing nature of fluorine and halogens, nucleophilic aromatic substitution can be employed:
- Step 1: Use a halogenated benzene derivative with a leaving group (such as fluorine) positioned ortho or para to the desired substitution site.
- Step 2: React with cyclobutanol under basic conditions (e.g., using potassium carbonate or sodium hydride) to displace the halogen and form the ether.
- Step 3: Control temperature and solvent polarity to favor substitution over side reactions.
This approach is less common for this compound due to steric hindrance but remains a viable alternative depending on precursor availability.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, Acetonitrile | Polar aprotic solvents preferred |
| Catalyst | Sulfuric acid, BF3·OEt2 | Acidic conditions facilitate ether formation |
| Temperature | 0–40°C | Lower temperatures reduce side reactions |
| Reaction Time | Several hours (4–12 h) | Monitored by TLC or HPLC |
| Workup | Neutralization, Extraction | Use aqueous base to quench acid |
| Purification | Column chromatography | Silica gel, eluent gradient |
Research Findings and Challenges
- The presence of multiple halogens on the benzene ring influences regioselectivity and reactivity, requiring careful control of reaction conditions to avoid polysubstitution or side reactions.
- Cyclobutoxy substitution enhances molecular complexity and potential biological activity, but steric hindrance can reduce reaction rates.
- Limited data exist on large-scale synthesis; most procedures are reported on laboratory scale for research use.
- Purification challenges arise due to close polarity of starting materials and products, necessitating high-performance chromatographic techniques.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acid-catalyzed etherification | 1-bromo-3-chloro-2-fluorobenzene | Cyclobutanol, H2SO4 or BF3·OEt2, DCM, 0–40°C | High regioselectivity, straightforward | Requires strong acid, sensitive to moisture |
| Nucleophilic aromatic substitution (SNAr) | Halogenated benzene with leaving group | Cyclobutanol, base (K2CO3, NaH), polar aprotic solvent, elevated temp | Alternative route if acid-sensitive | Steric hindrance, lower yields |
| Chiral resolution (if stereoisomers needed) | Crude product mixtures | Chiral chromatography (DAICEL CHIRALCEL OJ, CHIRALPAK AS) | Enantiomeric purity control | Requires specialized equipment |
Chemical Reactions Analysis
1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted by other nucleophiles under appropriate conditions. Common reagents include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions, forming new carbon-carbon bonds. These reactions typically use palladium catalysts and are carried out under inert atmospheres.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures to 1-bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene exhibit notable antimicrobial properties. For instance, studies have shown that halogenated aromatic compounds can demonstrate strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the cyclobutane ring may enhance the compound's ability to interact with bacterial membranes, potentially increasing its efficacy as an antibacterial agent.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 1 µg/mL |
| Compound B | Escherichia coli | 4 µg/mL |
| This compound | TBD | TBD |
Fragment-Based Drug Discovery
The compound's unique structure positions it well for use in fragment-based drug discovery (FBDD). The cyclobutane moiety is underrepresented in current drug libraries, making it an attractive candidate for developing new drugs targeting challenging biological pathways. The three-dimensional nature of the cyclobutane ring may facilitate interactions with protein targets, potentially leading to enhanced selectivity and potency.
Liquid Crystals
This compound can serve as an intermediate in the synthesis of liquid crystal materials. Its halogen substituents can modify the thermal and optical properties of liquid crystals, making them suitable for various applications in display technologies.
Polymer Chemistry
The compound can also be utilized in polymer synthesis, where its reactive halogen groups enable the formation of covalent bonds with other monomers. This property is beneficial for creating polymers with tailored functionalities, such as increased thermal stability or enhanced mechanical properties.
Synthesis and Evaluation
A recent study focused on synthesizing derivatives of this compound to evaluate their biological activities. The derivatives were tested against various pathogens, revealing promising results that support further exploration into their potential as therapeutic agents.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies have been conducted to understand how modifications to the compound's structure influence its biological activity. These studies emphasize the importance of specific functional groups and their spatial arrangement in enhancing antimicrobial efficacy.
Mechanism of Action
The mechanism by which 1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene exerts its effects depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through nucleophilic substitution, oxidation, or reduction. The molecular targets and pathways involved include:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile.
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, fluorine) can be replaced by other nucleophiles, leading to the formation of new compounds.
Catalytic Reactions: In coupling reactions, it interacts with palladium catalysts to form new carbon-carbon bonds.
Comparison with Similar Compounds
Key Observations :
- Halogen positioning significantly affects electronic properties. For example, fluorine at position 2 (target compound) versus position 5 (1-Bromo-3-chloro-5-fluorobenzene) alters resonance effects and dipole moments .
Physicochemical Properties
Available data for analogous compounds suggest trends:
Analysis :
- The higher density of 1-Bromo-3-chloro-5-fluorobenzene (1.72 g/cm³) reflects the cumulative effect of three halogens .
- The LogP value for the ethoxy derivative (3.64) suggests increased lipophilicity compared to nitro-containing analogues, which are more polar .
Research Findings and Limitations
- Steric Effects : The cyclobutoxy group in the target compound likely reduces reaction rates in cross-coupling reactions compared to smaller alkoxy substituents, as observed in ethoxy derivatives .
- Synthetic Challenges: Multi-halogenated benzenes often require precise temperature control to avoid dehalogenation, as noted in the synthesis of 1-Bromo-3-chloro-5-fluorobenzene .
Notes
- Data Gaps : Direct experimental data (e.g., melting/boiling points) for this compound are unavailable in the provided evidence; comparisons rely on structural analogues.
- Contradictions : Some evidence lists conflicting molecular weights for similar compounds (e.g., 1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene: 253.50 g/mol in vs. 251.94 g/mol in ), highlighting the need for verification.
Biological Activity
1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene is a halogenated aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, exploring its mechanisms, potential therapeutic applications, and relevant case studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H9BrClF |
| Molecular Weight | 253.54 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 210 °C |
| Flash Point | 70 °C |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The halogen substituents can influence the compound's lipophilicity and binding affinity, which may enhance its efficacy in modulating biological pathways.
Potential Targets
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Binding : It can potentially bind to neurotransmitter receptors, influencing signal transduction pathways.
Case Studies
- Anti-Cancer Activity : A study on structurally related compounds demonstrated that halogenated benzene derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound may possess similar properties.
- Antimicrobial Properties : Research on brominated and chlorinated compounds indicates potential antimicrobial activity against various bacterial strains. The presence of both bromine and chlorine could enhance the compound's effectiveness against resistant strains.
Toxicological Profile
Understanding the safety profile of this compound is crucial for its application in medicinal chemistry. Preliminary assessments indicate:
| Toxicity Parameter | Value |
|---|---|
| Acute Toxicity (oral) | Harmful if swallowed |
| Skin Irritation | Causes skin irritation |
Q & A
Q. What are the critical steps for synthesizing 1-bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene, and how can reaction conditions be optimized?
Methodological Answer:
- Halogenation Sequence: Prioritize fluorination early due to fluorine’s strong electron-withdrawing effects, which influence subsequent substitution reactions. Bromination and chlorination should follow, with careful control of Lewis acid catalysts (e.g., FeBr₃ or AlCl₃) to avoid over-halogenation .
- Cyclobutoxy Introduction: Use nucleophilic aromatic substitution (SNAr) under anhydrous conditions. Cyclobutanol activation via tosylation or Mitsunobu reaction may enhance reactivity .
- Optimization: Screen temperatures (60–120°C) and solvents (DMF, THF) to balance reactivity and stability. Monitor intermediates via TLC or HPLC .
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
Methodological Answer:
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protection: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile intermediates (e.g., cyclobutanol derivatives) .
- Storage: Store in amber glass bottles at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis or photodegradation .
- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous rinses to prevent environmental contamination .
Advanced Research Questions
Q. How can isotopic labeling (e.g., deuterated analogs) aid in mechanistic studies of this compound?
Methodological Answer:
- Deuterated Synthesis: Replace cyclobutoxy protons via deuterated cyclobutanol (e.g., cyclobutanol-d₈) in SNAr reactions. Monitor deuteration efficiency via ¹H NMR (signal suppression) and MS .
- Tracer Studies: Use ¹⁸O-labeled cyclobutanol to track oxygen incorporation during substitution. LC-MS/MS quantifies isotopic enrichment .
- Kinetic Isotope Effects (KIE): Compare reaction rates of deuterated vs. non-deuterated analogs to identify rate-determining steps (e.g., cyclobutoxy group activation) .
Q. How should researchers address contradictions in reported physical properties (e.g., melting points, stability)?
Methodological Answer:
- Validation Techniques:
- Differential Scanning Calorimetry (DSC): Measure melting points (reported range: 30–50°C) to resolve discrepancies from impurities or polymorphs .
- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C) under nitrogen .
- Comparative Literature Review: Cross-reference data from peer-reviewed journals (e.g., J. Org. Chem.) over commercial catalogs, which may lack validation .
Q. What strategies resolve regioselectivity challenges during cyclobutoxy substitution?
Methodological Answer:
- Directing Groups: Install temporary groups (e.g., nitro or sulfonic acid) to steer cyclobutoxy substitution to the meta position relative to halogens .
- Computational Modeling: Use DFT calculations (B3LYP/6-31G*) to predict activation energies for competing substitution pathways. Compare with experimental HPLC yields .
- Microwave-Assisted Synthesis: Enhance regioselectivity via rapid, uniform heating (e.g., 150°C for 10 min), reducing side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
